An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone
An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Chloro-4'-fluoroacetophenone. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Chemical and Physical Properties
2-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1][2] Its chemical structure, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it a valuable building block for introducing these moieties into larger molecules.[1]
General Information
| Property | Value | Source |
| Chemical Name | 2-Chloro-1-(4-fluorophenyl)ethanone | [3][4][5][6][7] |
| Common Synonyms | ω-Chloro-4-fluoroacetophenone, 4-Fluorophenacyl chloride, p-Fluorophenacyl chloride | [4][5][6] |
| CAS Number | 456-04-2 | [4][5][6][7][8] |
| Molecular Formula | C₈H₆ClFO | [4][5][6] |
| Molecular Weight | 172.58 g/mol | [3][4] |
| Appearance | Light yellow to yellow-beige flakes, platelets, or crystalline powder | [4][6] |
Physical Properties
| Property | Value | Source |
| Melting Point | 47-50 °C (lit.) | [4] |
| Boiling Point | 247 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Density | 1.275 g/cm³ (estimate) | [4] |
| Water Solubility | Insoluble | [4] |
| Vapor Pressure | 1.9 Pa at 27.1 °C | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Chloro-4'-fluoroacetophenone.
NMR Spectroscopy
-
¹H NMR: Data available from various sources, typically showing signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and chloro groups.[3]
-
¹³C NMR: Spectra are available and show characteristic peaks for the carbonyl carbon, the chlorinated methylene carbon, and the aromatic carbons, including the carbon-fluorine coupling.[9][10][11]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chloro-4'-fluoroacetophenone exhibits characteristic absorption bands for the carbonyl group (C=O stretch) and the C-Cl and C-F bonds.[12]
Mass Spectrometry
Mass spectral data is available, with the molecular ion peak and characteristic fragmentation patterns aiding in its identification.[3] The top three m/z peaks are reported as 123, 95, and 75.[3]
Chemical Reactivity and Applications
The reactivity of 2-Chloro-4'-fluoroacetophenone is dominated by the presence of the α-chloro ketone functionality and the fluorinated aromatic ring.
Nucleophilic Substitution
The α-chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is fundamental to the use of 2-Chloro-4'-fluoroacetophenone as a building block for creating diverse organic structures with new carbon-heteroatom bonds.[1]
Condensation Reactions
This compound readily participates in condensation reactions. For instance, it reacts with amidines to form imidazole (B134444) derivatives, which are common scaffolds in many bioactive molecules and organic materials.[1]
Applications
2-Chloro-4'-fluoroacetophenone is a key intermediate in the synthesis of pharmaceuticals, including antiviral and antifungal agents, as well as agrochemicals.[1] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecules.[1]
Experimental Protocols
Synthesis of 2-Chloro-4'-fluoroacetophenone
A common method for the synthesis of 2-Chloro-4'-fluoroacetophenone is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[13] Modern protocols often utilize ionic liquids to improve reaction conditions and yields.
Example Protocol using an Ionic Liquid:
-
To a reaction vessel, add fluorobenzene and an aluminum chloride-type ionic liquid (e.g., [emim]Cl-AlCl₃).[13]
-
At a controlled temperature (e.g., 0-30 °C), add chloroacetyl chloride dropwise to the mixture.[13]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 20-50 minutes) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[13]
-
The product, 2-Chloro-4'-fluoroacetophenone, is then isolated from the reaction mixture by distillation.[13]
General Protocol for Nucleophilic Substitution
The following is a general procedure for the reaction of 2-Chloro-4'-fluoroacetophenone with a nucleophile.
-
Dissolve 2-Chloro-4'-fluoroacetophenone in a suitable aprotic solvent (e.g., acetone, THF, DMF).
-
Add the desired nucleophile (e.g., an amine, thiol, or alcohol), often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by techniques such as crystallization or column chromatography.
General Protocol for Condensation Reaction with Amidines
This protocol outlines the synthesis of a substituted imidazole from 2-Chloro-4'-fluoroacetophenone.
-
Dissolve 2-Chloro-4'-fluoroacetophenone and an appropriate N-substituted amidine in a suitable solvent (e.g., ethanol, isopropanol).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, and isolate the product by filtration or extraction. The crude product can be further purified by recrystallization.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Chloro-4'-fluoroacetophenone.
Reactivity Overview
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4'-fluoroacetophenone | 456-04-2 [chemicalbook.com]
- 5. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. 2-Chloro-4'-fluoroacetophenone, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
